Lipophilicity (LogP) Advantage Over Positional Isomers for CNS Penetration Optimization
4-Bromo-N-(4-methylphenyl)benzamide exhibits an XLogP3 value of 3.7, placing it within the optimal lipophilicity window for passive blood-brain barrier (BBB) penetration (LogP 2-4) [1]. In contrast, the regioisomeric analog N-(4-bromophenyl)-4-methylbenzamide (CAS 158525-82-7), which positions the bromine on the aniline ring rather than the benzoyl ring, has a reported LogP of 4.08 [2]. The 0.38 log unit difference corresponds to an approximately 2.4-fold difference in octanol-water partition coefficient, significantly altering CNS exposure potential. For research programs targeting neurological indications or requiring BBB penetration, the lower LogP of 4-bromo-N-(4-methylphenyl)benzamide provides a more favorable starting point for further lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(4-bromophenyl)-4-methylbenzamide (CAS 158525-82-7): LogP = 4.08 |
| Quantified Difference | ΔLogP = 0.38 (approximately 2.4-fold difference in partition coefficient) |
| Conditions | Computed XLogP3 (PubChem) vs. experimental LogP (Chemsrc) |
Why This Matters
This specific LogP value offers a quantifiable advantage in CNS drug discovery programs, providing an improved balance of membrane permeability versus metabolic clearance compared to the more lipophilic regioisomer.
- [1] PubChem. (2025). 4-Bromo-N-(4-methylphenyl)benzamide - Computed Properties: XLogP3 = 3.7. PubChem CID 675650. View Source
- [2] Chemsrc. (2017). N-(4-bromo-phenyl)-4-methyl-benzamide (CAS 158525-82-7) - LogP = 4.08280. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
